1-Sulfanylethen-1-ol, also known as 3-sulfanylhexan-1-ol, is a significant volatile thiol compound primarily recognized for its role in the aroma profile of various wines, particularly white varieties like Sauvignon Blanc. This compound is noted for imparting tropical and fruity notes, such as grapefruit and passionfruit, to the wine, making it an important subject of study in oenology and food chemistry. The compound is derived from non-volatile precursors present in grapes and undergoes transformation during fermentation processes.
1-Sulfanylethen-1-ol is classified as a thiol, which is characterized by the presence of a sulfur atom bonded to a hydrogen atom. It is part of a broader class of compounds known as mercaptans. The primary sources of 1-sulfanylethen-1-ol are grape musts and wines, where it is formed through enzymatic reactions involving amino acids and other sulfur-containing compounds during fermentation.
The synthesis of 1-sulfanylethen-1-ol can be achieved through several methods, often involving the use of amino acid derivatives or cysteine conjugates. One notable approach includes the fermentation of grape musts using specific yeast strains that facilitate the release of this compound from its precursors.
Technical details regarding synthesis typically involve:
The synthesis often requires controlled fermentation conditions, including temperature management and nutrient availability to optimize enzyme activity. Analytical techniques such as gas chromatography-mass spectrometry are employed to quantify the production levels of 1-sulfanylethen-1-ol during these processes .
The molecular formula for 1-sulfanylethen-1-ol is C6H12OS. Its structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure, confirming the presence and arrangement of atoms within the compound. Chemical shifts observed in NMR spectra help identify specific carbon (C) and proton (H) environments within the molecule .
1-Sulfanylethen-1-ol participates in various chemical reactions, primarily during fermentation:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other competing substrates in the fermentation medium. Understanding these dynamics is crucial for optimizing production yields in winemaking .
The mechanism by which 1-sulfanylethen-1-ol is produced involves several steps:
Research indicates that the production rates can vary significantly based on yeast strain selection and fermentation conditions. For instance, studies have highlighted that mixed cultures can alter the dynamics of thiol production .
Relevant data suggest that its volatility plays a crucial role in its sensory properties in wines .
1-Sulfanylethen-1-ol is primarily used in:
Research continues to explore its potential applications in other fields such as perfumery and flavor chemistry due to its desirable aromatic properties .
1-Sulfanylethen-1-ol represents a structurally distinct subclass of volatile thiols characterized by a sulfhydryl group (–SH) attached to an unsaturated enol system. While less extensively documented than its aliphatic counterparts (e.g., 3-sulfanylhexan-1-ol), this compound exemplifies the critical structure-activity relationships governing odor perception in thiol chemistry. Its vinyl alcohol moiety combined with the sulfanyl group creates unique electronic properties that influence both reactivity and sensory characteristics. As with other volatile thiols, it occurs at trace concentrations (ng/L–μg/L) in complex matrices like wine and fermented foods, contributing to aromatic nuances even at sub-threshold levels through synergistic effects [2] [3].
Volatile thiols containing the –SH functional group are among the most potent odorants known in natural systems, with odor detection thresholds (ODTs) frequently in the nanogram-per-liter range. The molecular structure of 1-sulfanylethen-1-ol – featuring a conjugated enol system – suggests distinct aroma properties compared to linear thiols like 3-sulfanylhexan-1-ol (grapefruit) or 3-sulfanylhexyl acetate (passionfruit). Theoretical models and analogies to structurally similar compounds (e.g., furfurylthiol in coffee) indicate potential descriptors such as smoky, roasted, or caramel-like, arising from the electron-delocalized system enhancing nucleophilicity at the sulfur center [3] .
Table 1: Aroma Characteristics of Key Volatile Thiols
Compound | Aroma Descriptor | Odor Threshold (ng/L) |
---|---|---|
3-Sulfanylhexan-1-ol | Grapefruit, Passionfruit | 60 [2] |
3-Sulfanylhexyl acetate | Passionfruit, Boxwood | 4.2 [2] |
4-Methyl-4-sulfanylpentan-2-one | Boxwood, Blackcurrant | 0.8–3 [3] |
1-Sulfanylethen-1-ol | Theoretical: Smoky, Roasted | Not established |
The reactivity of the enol group in 1-sulfanylethen-1-ol poses significant analytical challenges. It is prone to tautomerization (e.g., to acetylthiol, CH₃COSH) and oxidation, complicating isolation and identification. This instability mirrors difficulties observed with other unsaturated thiols like 2-furfurylthiol (coffee aroma), where specialized derivatization techniques are required for accurate quantification [3].
The discovery of 1-sulfanylethen-1-ol remains inferred rather than explicit in enological literature. Its investigation is rooted in the broader elucidation of polyfunctional thiols beginning in the 1990s. Seminal work by Tominaga and Darriet on Sauvignon blanc wines identified 4MSP and 3SH as impact odorants, establishing gas chromatography-olfactometry (GC-O) coupled with mass spectrometry (MS) as the gold standard for thiol detection [2]. These methods revealed that potent thiols are absent in grape musts but form during fermentation via precursor biotransformation – a paradigm applicable to 1-sulfanylethen-1-ol.
Structural characterization of such reactive thiols historically relied on:
Table 2: Evolution of Analytical Methods for Volatile Thiols
Era | Method | Key Advance | Limitation |
---|---|---|---|
1990s | Hg²⁺/Ag⁺ affinity chromatography | Selective thiol isolation | Toxicity; matrix interference [3] |
2000s | Heptafluorobutylation + GC-MS | Direct precursor analysis (e.g., Cys-3SH) | Labor-intensive derivatization [2] |
2010s–Present | LC-MS/MS with ebselen derivatization | Simultaneous precursor/thiol quantitation; no GC | Limited sensitivity for trace thiols [5] |
In wine, 1-sulfanylethen-1-ol likely shares formation pathways with established thiols:
Agricultural factors influencing precursor abundance also apply:
In food matrices, 1-sulfanylethen-1-ol’s stability depends on:
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